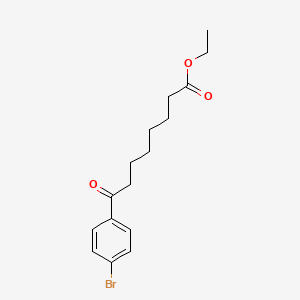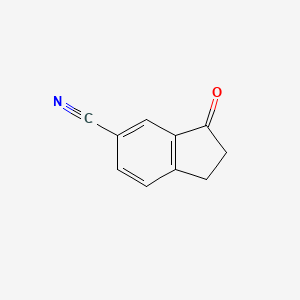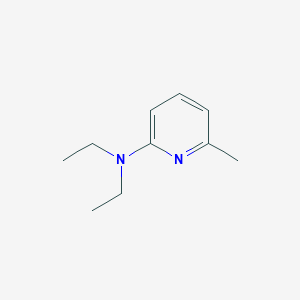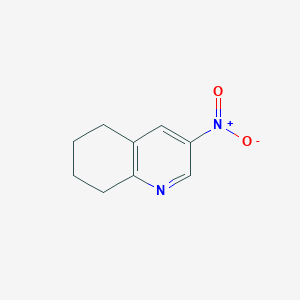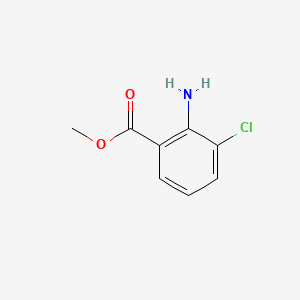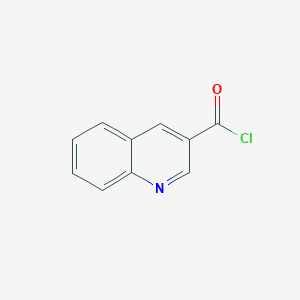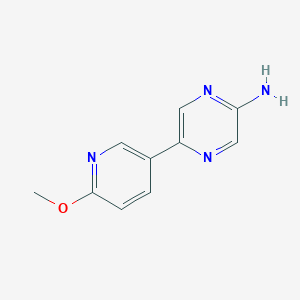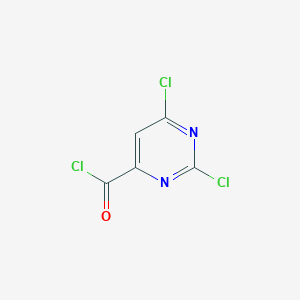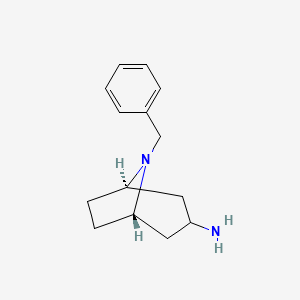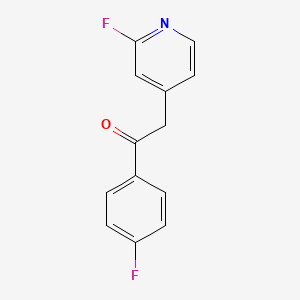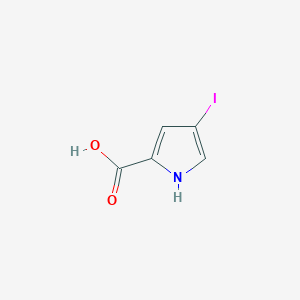![molecular formula C12H13F3N2O2 B1312054 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid CAS No. 327971-41-5](/img/structure/B1312054.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid” is a chemical compound that has been studied in the field of neuroscience. It belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with N-methylpiperidine-3-carboxylic acid followed by N-methylation of the resulting carboxamide. Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Molecular Structure Analysis
The molecular formula of this compound is C12H13F3N2O2 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
FDA-Approved Drugs
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Pesticide Industry
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the pesticide industry . The presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Crop Protection
- Application : TFMP derivatives are used in crop protection . For example, fluopyram is used for tuber and corm vegetables (including potatoes) for an in-furrow soil treatment at planting .
- Methods of Application : The application involves an in-furrow soil treatment (0.25 kg ai/ha) at planting followed by one foliar application of 0.25 kg ai/ha, PHI 7 days, with a total seasonal application rate of 0.5 kg ai/ha .
- Results : The specific results or outcomes obtained were not detailed in the source .
Intermediate in Chemical Synthesis
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used as intermediates in the synthesis of various organic compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP a valuable intermediate in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Functional Materials
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the development of functional materials . The presence of fluorine in organic molecules exhibits bizarre behaviors, hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine .
Future Directions
properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-4-10(16-6-9)17-5-1-2-8(7-17)11(18)19/h3-4,6,8H,1-2,5,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGUAQHPDVTBPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

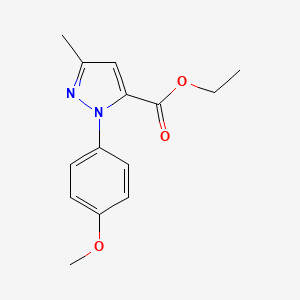
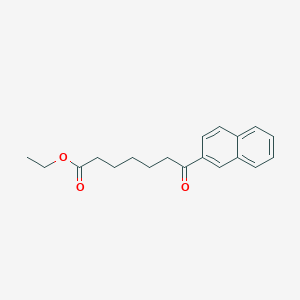
![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)
